molecular formula C16H18N2O3 B2393885 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide CAS No. 1705898-39-0

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2393885
CAS No.: 1705898-39-0
M. Wt: 286.331
InChI Key: WKBVXKMXNVNYBE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide typically involves the construction of the indole and furan rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Furan-2-carboxamide: A simpler analog with only the furan ring.

Uniqueness

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is unique due to the combination of indole and furan rings, which imparts a diverse range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18-7-6-11-9-12(4-5-13(11)18)14(19)10-17-16(20)15-3-2-8-21-15/h2-5,8-9,14,19H,6-7,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBVXKMXNVNYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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